molecular formula C18H21N3O2S2 B2641156 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 688353-35-7

2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2641156
CAS No.: 688353-35-7
M. Wt: 375.51
InChI Key: AOEXHCCGRVRFRT-UHFFFAOYSA-N
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Description

2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H21N3O2S2 and its molecular weight is 375.51. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Agent Synthesis and Evaluation

Severina et al. (2020) investigated the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. This study focused on the direct synthesis of new derivatives and evaluated their affinity with anticonvulsant biotargets such as the Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme using molecular-docking methods. The compounds exhibited moderate anticonvulsant activity, with particular derivatives showing pronounced effects in rat models of seizures (Severina et al., 2020).

Synthesis of Thieno[2,3-D]Pyrimidines

Davoodnia et al. (2009) explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio) cyanates under microwave irradiation. This process yielded various thieno[2,3-d]pyrimidine derivatives, which could have implications in pharmaceutical and chemical industries (Davoodnia et al., 2009).

Antimicrobial Agent Synthesis

Hossan et al. (2012) synthesized a series of compounds, including pyridines, pyrimidinones, oxazinones, and their derivatives, as antimicrobial agents. Their research involved various chemical reactions and led to the development of compounds with significant antibacterial and antifungal activities (Hossan et al., 2012).

Heterocyclic-Derivative Synthesis

Banfield et al. (1987) proposed the structure N-(2-dimethylamino-4-oxo-7,8-diphenyl-4,6-dihydropyrrolo [l,2-a]pyrimidin-6-yl-idene)acetamide for a compound derived from the action of ketene. This study focused on the structure determination of heterocyclic derivatives, which could have applications in organic and medicinal chemistry (Banfield et al., 1987).

Properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-10-5-6-11(2)13(7-10)19-15(22)9-24-18-20-14-8-12(3)25-16(14)17(23)21(18)4/h5-7,12H,8-9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEXHCCGRVRFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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